3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride
Overview
Description
3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl and a molecular weight of 173.65 g/mol . This compound is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its diverse biological activities . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
Indazole derivatives, to which this compound belongs, have been found to possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammation, cancer, and other pathological conditions .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation . This suggests that 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride might also interact with its targets to modulate their activity.
Biochemical Pathways
Given the wide range of biological activities associated with indazole derivatives , it’s likely that this compound affects multiple pathways. For example, if the compound acts as an inhibitor of COX-2, it would affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Result of Action
Based on the known activities of indazole derivatives, it’s likely that this compound has anti-inflammatory effects . For instance, it might inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cyclohexanone, followed by cyclization and subsequent amination . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes:
Formation of the indazole ring: This step involves the cyclization of hydrazine derivatives with ketones.
Amination: Introduction of the amino group at the desired position.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents, etc.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
- ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
Comparison: Compared to these similar compounds, 3-Amino-4,5,6,7-tetrahydro-1H-indazole Hydrochloride is unique due to its specific amino substitution at the 3-position and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H2,(H3,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLDWNQEBFRDLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376043-30-9 | |
Record name | 4,5,6,7-tetrahydro-2H-indazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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